molecular formula C17H21N3O2S2 B1351597 2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOL-4-ONE

2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOL-4-ONE

Cat. No.: B1351597
M. Wt: 363.5 g/mol
InChI Key: MCSOKIBIUPVQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOL-4-ONE is a complex organic compound with a unique structure that combines a piperazine ring, a thiazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOL-4-ONE typically involves multiple steps. One common method includes the reaction of 2-hydroxyethylpiperazine with a thiazole derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiazole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOL-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOL-4-ONE
  • **this compound

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H21N3O2S2

Molecular Weight

363.5 g/mol

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C17H21N3O2S2/c1-23-14-4-2-13(3-5-14)12-15-16(22)18-17(24-15)20-8-6-19(7-9-20)10-11-21/h2-5,12,21H,6-11H2,1H3

InChI Key

MCSOKIBIUPVQND-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)CCO

Origin of Product

United States

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